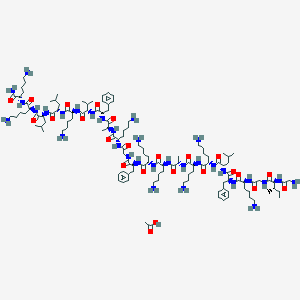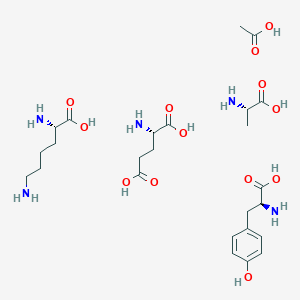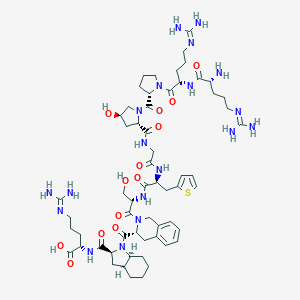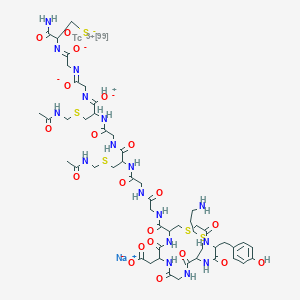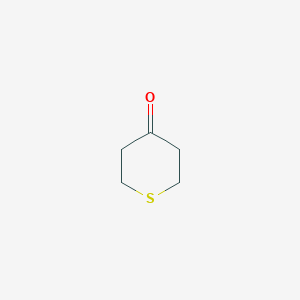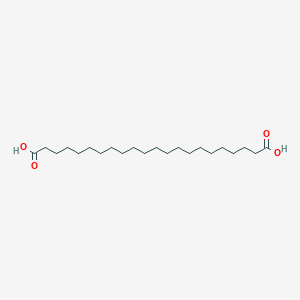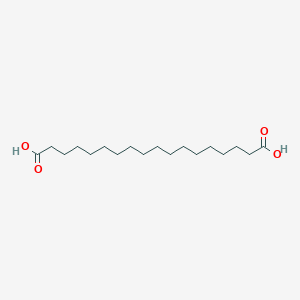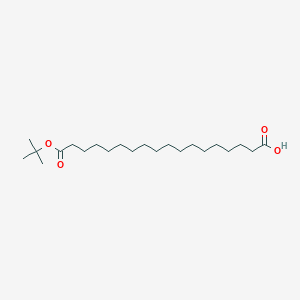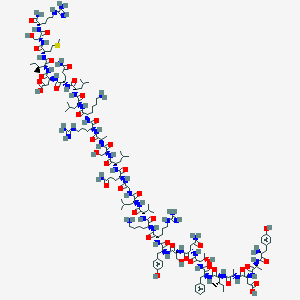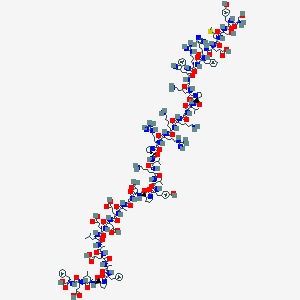
alpha1-39-Corticotropin (pig)
説明
Alpha1-39-Corticotropin (pig) is a peptide hormone that is synthesized and secreted by the anterior pituitary gland. This hormone is involved in the regulation of various physiological processes, including the stress response, immune function, and metabolism. In recent years, there has been a growing interest in the scientific research application of this hormone, particularly in the field of neuroendocrinology.
作用機序
Alpha1-39-Corticotropin (alpha1-39-Corticotropin (pig)) exerts its effects through binding to specific receptors on target cells, including the adrenal cortex, immune cells, and the brain. The binding of this hormone to its receptors triggers a cascade of intracellular signaling pathways that ultimately lead to the activation of various genes and proteins involved in the stress response, immune function, and other physiological processes.
生化学的および生理学的効果
Alpha1-39-Corticotropin (alpha1-39-Corticotropin (pig)) has a wide range of biochemical and physiological effects, including the stimulation of cortisol secretion from the adrenal cortex, the modulation of immune function, and the regulation of metabolism. This hormone has also been shown to have effects on behavior, including anxiety and depression.
実験室実験の利点と制限
Alpha1-39-Corticotropin (alpha1-39-Corticotropin (pig)) has several advantages and limitations for lab experiments. One advantage is that it is a naturally occurring hormone, which makes it more biologically relevant than synthetic compounds. However, the availability of this hormone is limited, which can make it difficult to conduct large-scale experiments. Additionally, the effects of alpha1-39-Corticotropin (alpha1-39-Corticotropin (pig)) can be influenced by various factors, including stress, circadian rhythms, and feedback mechanisms involving other hormones such as cortisol, which can complicate experimental design and interpretation.
将来の方向性
There are several future directions for research on alpha1-39-Corticotropin (alpha1-39-Corticotropin (pig)). One area of interest is the role of this hormone in the regulation of immune function and inflammation, particularly in the context of autoimmune diseases and chronic inflammation. Another area of interest is the potential therapeutic applications of alpha1-39-Corticotropin (alpha1-39-Corticotropin (pig)), particularly in the treatment of stress-related disorders such as anxiety and depression. Finally, there is a need for further research on the mechanisms of action of this hormone, particularly in the context of the brain and behavior.
合成法
Alpha1-39-Corticotropin (alpha1-39-Corticotropin (pig)) is synthesized by the anterior pituitary gland through a complex process involving the cleavage of a larger precursor protein called pro-opiomelanocortin (POMC). POMC is a 241-amino acid protein that is processed into several smaller peptides, including alpha1-39-Corticotropin (alpha1-39-Corticotropin (pig)). The synthesis of this hormone is regulated by various factors, including stress, circadian rhythms, and feedback mechanisms involving other hormones such as cortisol.
科学的研究の応用
Alpha1-39-Corticotropin (alpha1-39-Corticotropin (pig)) has been the subject of extensive scientific research due to its role in the regulation of the stress response and other physiological processes. Studies have shown that this hormone can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key pathway involved in the stress response. Alpha1-39-Corticotropin (alpha1-39-Corticotropin (pig)) has also been implicated in the regulation of immune function, metabolism, and behavior.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C210H314N56O57S/c1-110(2)91-143(189(304)234-116(12)173(288)237-135(68-73-163(275)276)178(293)233-117(13)174(289)256-151(95-119-43-20-16-21-44-119)205(320)265-88-37-56-155(265)196(311)254-144(92-111(3)4)190(305)243-139(72-77-167(283)284)186(301)258-153(207(322)323)97-120-45-22-17-23-46-120)249-184(299)138(71-76-166(281)282)244-194(309)150(101-168(285)286)253-183(298)136(69-74-164(277)278)238-172(287)115(11)232-160(272)104-228-177(292)149(100-159(216)271)255-197(312)156-57-38-89-266(156)206(321)152(96-122-62-66-126(270)67-63-122)257-202(317)170(113(7)8)260-188(303)132(51-28-32-81-213)246-201(316)171(114(9)10)262-199(314)158-59-40-87-264(158)204(319)142(55-36-85-226-210(221)222)247-181(296)133(53-34-83-224-208(217)218)240-180(295)131(50-27-31-80-212)239-179(294)130(49-26-30-79-211)235-161(273)106-230-200(315)169(112(5)6)261-198(313)157-58-39-86-263(157)203(318)141(52-29-33-82-214)236-162(274)105-229-176(291)147(98-123-102-227-129-48-25-24-47-127(123)129)251-182(297)134(54-35-84-225-209(219)220)241-191(306)146(93-118-41-18-15-19-42-118)250-193(308)148(99-124-103-223-109-231-124)252-185(300)137(70-75-165(279)280)242-187(302)140(78-90-324-14)245-195(310)154(108-268)259-192(307)145(248-175(290)128(215)107-267)94-121-60-64-125(269)65-61-121/h15-25,41-48,60-67,102-103,109-117,128,130-158,169-171,227,267-270H,26-40,49-59,68-101,104-108,211-215H2,1-14H3,(H2,216,271)(H,223,231)(H,228,292)(H,229,291)(H,230,315)(H,232,272)(H,233,293)(H,234,304)(H,235,273)(H,236,274)(H,237,288)(H,238,287)(H,239,294)(H,240,295)(H,241,306)(H,242,302)(H,243,305)(H,244,309)(H,245,310)(H,246,316)(H,247,296)(H,248,290)(H,249,299)(H,250,308)(H,251,297)(H,252,300)(H,253,298)(H,254,311)(H,255,312)(H,256,289)(H,257,317)(H,258,301)(H,259,307)(H,260,303)(H,261,313)(H,262,314)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,322,323)(H4,217,218,224)(H4,219,220,225)(H4,221,222,226)/t115-,116-,117-,128-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,169-,170-,171-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBDTKGDXZDJAN-WODOTNDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C210H314N56O57S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4567 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha1-39-Corticotropin (pig) | |
CAS RN |
9061-27-2 | |
| Record name | Corticotropin porcine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009061272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α1-39-Corticotropin (pig) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)

